molecular formula C8H13N3O2 B1349664 6-Amino-1-butyl-1H-pyrimidine-2,4-dione CAS No. 53681-49-5

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

Cat. No. B1349664
CAS RN: 53681-49-5
M. Wt: 183.21 g/mol
InChI Key: MKBLKULBTBPLRX-UHFFFAOYSA-N
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Description

“6-Amino-1-butyl-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C8H13N3O21. It has an average mass of 183.208 Da and a monoisotopic mass of 183.100784 Da1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.



Molecular Structure Analysis

The molecular structure of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” consists of a pyrimidine ring, which is a bicyclic compound with two nitrogen atoms in each ring2.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” include a density of 1.2±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction of 1.577, molar refractivity of 72.6±0.4 cm3, #H bond acceptors: 6, #H bond donors: 4, #Freely Rotating Bonds: 5, #Rule of 5 Violations: 0, ACD/LogP: 0.23, ACD/LogD (pH 5.5): 0.26, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 30.15, ACD/LogD (pH 7.4): 0.32, ACD/BCF (pH 7.4): 1.01, ACD/KOC (pH 7.4): 34.49, Polar Surface Area: 87 Å2, Polarizability: 28.8±0.5 10-24 cm3, Surface Tension: 53.7±5.0 dyne/cm, Molar Volume: 219.0±5.0 cm34.


Scientific Research Applications

Anti-Inflammatory Applications

  • Field : Medical Chemistry
  • Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described .
  • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antiviral Applications

  • Field : Medical Chemistry
  • Application Summary : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities; they are used as antiviral agents .
  • Methods of Application : The main sections discuss the synthetic routes to obtain substituted pyrimidopyrimidines .
  • Results : Compounds of this class of heterocycles containing a significant characteristic scaffold and possessing a wide range of biological characteristics .

Antitumor Applications

  • Field : Medical Chemistry
  • Application Summary : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . These inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
  • Methods of Application : A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized and evaluated for their inhibitory activity towards PARP-1 .
  • Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors .

Antimicrobial Applications

  • Field : Medical Chemistry
  • Application Summary : Pyrimidine derivatives have numerous antimicrobial applications, such as antibacterial, anti-Toxoplasma, fungicidal and antimalarial applications .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
  • Results : The results would also depend on the specific derivative and its intended use .

Antidepressant Applications

  • Field : Medical Chemistry
  • Application Summary : Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antidepressant effects .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
  • Results : The results would also depend on the specific derivative and its intended use .

Antiplatelet Applications

  • Field : Medical Chemistry
  • Application Summary : Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiplatelet effects .
  • Methods of Application : The specific methods of application would depend on the specific derivative and its intended use .
  • Results : The results would also depend on the specific derivative and its intended use .

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” from the web search results.


Future Directions

The future directions of “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” are not clear from the web search results. However, it’s worth noting that similar compounds have been applied on a large scale in the medical and pharmaceutical fields2. This suggests that “6-Amino-1-butyl-1H-pyrimidine-2,4-dione” may also have potential applications in these areas.


Please note that this information is based on the available web search results and may not be comprehensive or completely accurate. For more detailed information, please refer to relevant scientific literature or consult with a chemistry expert.


properties

IUPAC Name

6-amino-1-butylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLKULBTBPLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368622
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-butyl-1H-pyrimidine-2,4-dione

CAS RN

53681-49-5
Record name 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 46 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 58 g (0.5 mol) of n-butylurea. The solution was stirred at 70° C. for 2 hours. After cooling white crystals were filtered off and washed with ethanol. Yield 68 g (74%) (VII). This was stirred in 500 ml of water and 20 ml of 5N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 50.6 g (75%) (VIII), NMR.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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